

4-(Hydroxymethyl)pyridin-2(1H)-one molecular formula and weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Hydroxymethyl)pyridin-2(1H)-one

Cat. No.: B144497

[Get Quote](#)

Technical Guide: 4-(Hydroxymethyl)pyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

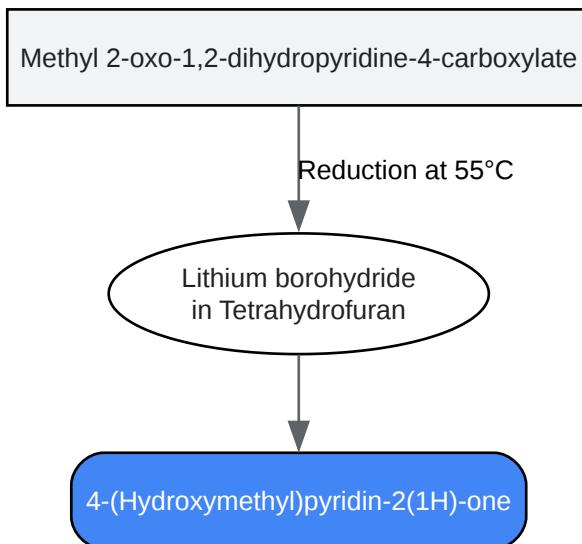
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **4-(Hydroxymethyl)pyridin-2(1H)-one**. This document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Core Molecular Data

The fundamental molecular characteristics of **4-(Hydroxymethyl)pyridin-2(1H)-one** are summarized in the table below.

Property	Value	Citations
Molecular Formula	C6H7NO2	[1] [2]
Molecular Weight	125.13 g/mol	[3]
CAS Number	127838-58-8	[1]
IUPAC Name	4-(hydroxymethyl)pyridin-2(1H)-one	
Physical Form	Solid	
Boiling Point	428°C at 760 mmHg	

Synthesis Protocols


The synthesis of pyridin-2(1H)-one derivatives is a well-established area of organic chemistry. While multiple synthetic routes to the pyridinone core exist, a specific pathway for the synthesis of **4-(hydroxymethyl)pyridin-2(1H)-one** has been reported.

Reduction of a Carboxylate Precursor

A documented method for the synthesis of **4-(hydroxymethyl)pyridin-2(1H)-one** involves the reduction of a methyl carboxylate precursor.

Experimental Workflow

Synthesis Workflow for 4-(Hydroxymethyl)pyridin-2(1H)-one

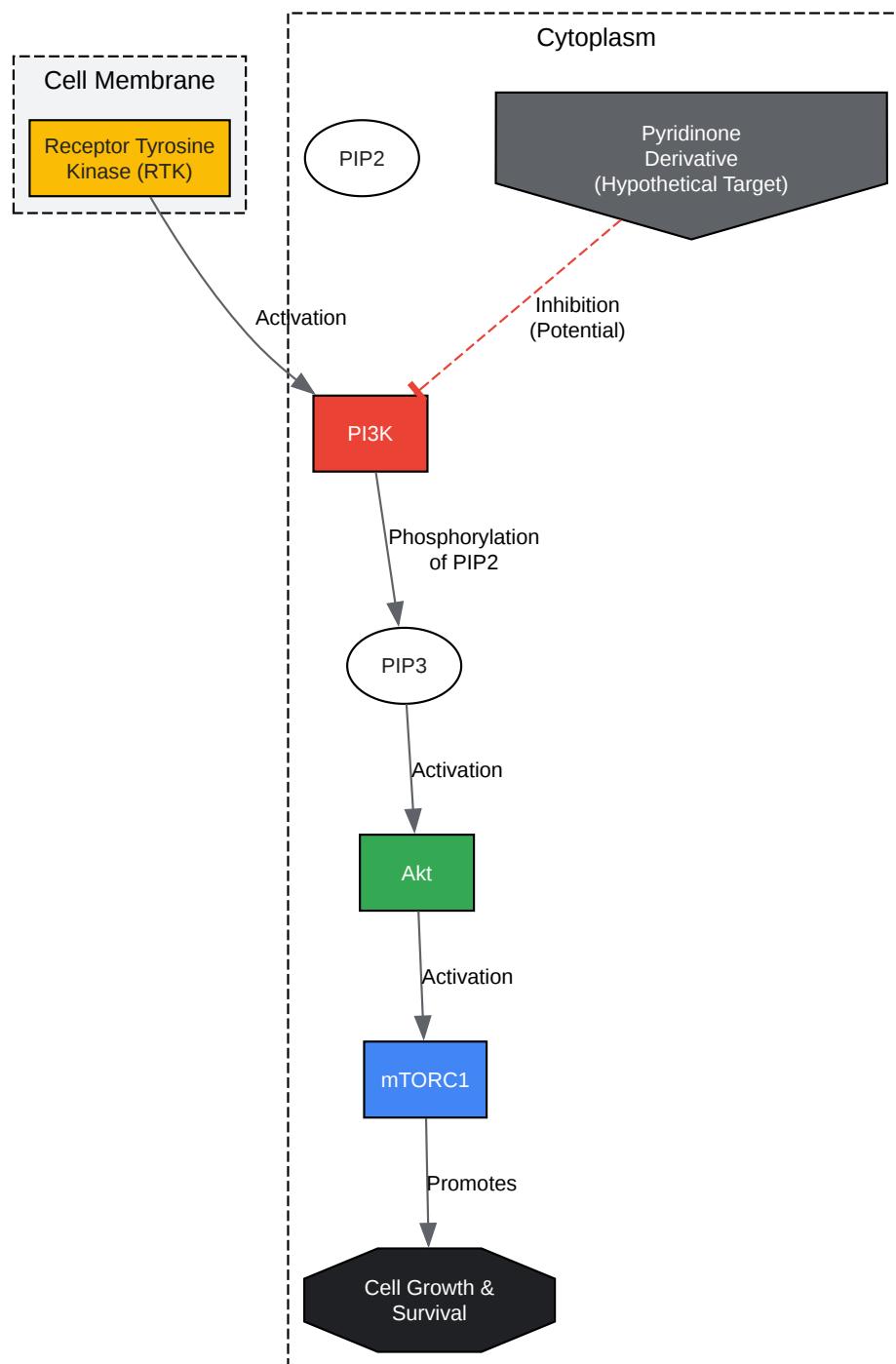
[Click to download full resolution via product page](#)

Caption: A high-level overview of the synthesis of **4-(Hydroxymethyl)pyridin-2(1H)-one**.

Methodology:

The synthesis proceeds via the reduction of methyl 2-oxo-1,2-dihydropyridine-4-carboxylate. The reaction is carried out using lithium borohydride as the reducing agent in a tetrahydrofuran solvent. The reaction mixture is typically heated to around 55°C to facilitate the conversion. Following the reduction, the reaction is quenched with water and further processed to isolate the final product, **4-(hydroxymethyl)pyridin-2(1H)-one**.

Potential Biological Activity and Signaling Pathways


While specific biological targets for **4-(Hydroxymethyl)pyridin-2(1H)-one** are not extensively documented in publicly available literature, the pyridinone scaffold is a recognized privileged structure in medicinal chemistry.^[2] Derivatives of pyridinone have been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties.^[2]

Given the structural class, it is plausible that **4-(Hydroxymethyl)pyridin-2(1H)-one** could exhibit activity through modulation of signaling pathways targeted by other pyridinone-containing molecules. One such pathway of significant interest in drug development is the PI3K/Akt/mTOR signaling cascade, which is often dysregulated in cancer.

Illustrative Signaling Pathway: PI3K/Akt/mTOR

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR pathway, which is a known target for some classes of pyridinone derivatives. It is important to note that the interaction of **4-(Hydroxymethyl)pyridin-2(1H)-one** with this pathway has not been experimentally confirmed and this serves as a general example for the compound class.

Potential Target Pathway for Pyridinone Derivatives

[Click to download full resolution via product page](#)

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Hydroxymethyl)pyridin-2(1H)-one | lookchem [lookchem.com]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- To cite this document: BenchChem. [4-(Hydroxymethyl)pyridin-2(1H)-one molecular formula and weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b144497#4-hydroxymethyl-pyridin-2-1h-one-molecular-formula-and-weight\]](https://www.benchchem.com/product/b144497#4-hydroxymethyl-pyridin-2-1h-one-molecular-formula-and-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

